Angiotensin I - 484-42-4

Angiotensin I

Catalog Number: EVT-259945
CAS Number: 484-42-4
Molecular Formula: C62H89N17O14
Molecular Weight: 1296.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Angiotensin I is a decapeptide hormone and a vital component of the Renin-Angiotensin System (RAS), a hormonal cascade crucial for regulating blood pressure and fluid balance. [, , ] It is primarily known as the precursor to Angiotensin II, a potent vasoconstrictor, and plays a critical role in various physiological processes. [, , , ] Angiotensin I itself exhibits limited biological activity compared to its successor, Angiotensin II. [, ]

Future Directions
  • Further Characterization of Local RAS: Future research should focus on further characterizing the local or tissue-based RAS in various organs and its contribution to both physiological and pathological states. This includes investigating the specific enzymes involved in Angiotensin I generation and degradation within different tissues. [, ]
  • Exploring Alternative Angiotensin-Generating Pathways: Given the identification of ACE-independent pathways for Angiotensin II formation, further investigation into the enzymes involved and their regulation in various physiological and pathological conditions is warranted. [, ]
  • Developing Novel Therapeutic Strategies: Understanding the intricacies of Angiotensin I processing and the roles of different Angiotensin II receptor subtypes may pave the way for developing more targeted and effective therapeutic interventions for cardiovascular and renal diseases. [, , ]

Angiotensin II

Compound Description: Angiotensin II is an octapeptide hormone that is a potent vasoconstrictor and a primary effector molecule of the renin-angiotensin system (RAS) [, , ]. It is formed by the action of angiotensin-converting enzyme (ACE) on angiotensin I. Angiotensin II exerts its effects by binding to two main receptor subtypes, AT1 and AT2, with most of its known cardiovascular actions mediated by the AT1 receptor [, ]. These actions include aldosterone synthesis stimulation, promotion of body salt and fluid retention, and induction of cellular growth and proliferation in cardiovascular and renal tissues [, ].

Relevance: Angiotensin II is the direct product of Angiotensin I conversion by ACE. Understanding the relationship between these two compounds is crucial for studying the RAS and its role in cardiovascular and renal regulation. Several studies highlighted in the provided papers investigate the conversion process of Angiotensin I to Angiotensin II, the factors influencing this conversion (e.g., ACE inhibitors), and the subsequent physiological effects of Angiotensin II [, , , , , , , , , , , , , , , ].

Angiotensin III

Compound Description: Angiotensin III is a heptapeptide hormone formed by the action of aminopeptidases on angiotensin II []. While less potent than Angiotensin II, it retains some biological activity within the renin-angiotensin system, particularly in relation to aldosterone release [].

Relevance: As a metabolite of Angiotensin II, which itself is formed from Angiotensin I, Angiotensin III represents a downstream effector within the RAS cascade []. This highlights the interconnected nature of these peptides in regulating blood pressure and fluid balance. Several studies in the provided papers examine the relative potencies and activities of Angiotensin I, II, and III [, , ].

Angiotensin IV

Compound Description: Angiotensin IV is a hexapeptide fragment derived from the further metabolism of angiotensin II by aminopeptidases []. It is believed to have unique biological activities, potentially distinct from those of angiotensin II, although its precise role in the renin-angiotensin system is still under investigation [].

Relevance: Like Angiotensin III, Angiotensin IV represents a further breakdown product of Angiotensin II and thus indirectly linked to Angiotensin I metabolism []. Although less is known about its specific functions, it contributes to the complexity of the RAS cascade.

[Sar1, Tyr(125I)4]Angiotensin II

Compound Description: This compound is a radiolabeled analog of angiotensin II, where Sar represents sarcosine and Tyr(125I) represents monoiodinated tyrosine []. This compound is commonly used in research as a ligand for studying the binding characteristics and distribution of angiotensin II receptors.

Relevance: This radiolabeled analog helps researchers understand how Angiotensin II, and by extension Angiotensin I, interacts with its receptors, providing insights into the mechanisms of action and potential drug targets within the RAS [].

[Sar1]Angiotensin II

Compound Description: This compound is an analog of angiotensin II where the first amino acid is replaced with sarcosine []. This modification often imparts resistance to degradation while retaining biological activity at the angiotensin II receptor.

Relevance: This analog, often used in research, allows scientists to study the effects of sustained angiotensin II receptor activation, mimicking the prolonged actions that might occur with elevated Angiotensin II levels downstream of Angiotensin I conversion [].

[8-(OMe)tyr]-Angiotensin II

[8-tyr]-Angiotensin II

[8-ala]-Angiotensin II

[5-ileu,8-(3-amino-4-phenylbutyric acid)]-angiotensin II ([8-APB]-angiotensin II)

[5-ileu,8-(DL-3-amino-3′-phenylisobutyric acid)]-angiotensin II ([8-APIB]-angiotensin II)

[1-asp(NH2),5-val]-angiotensin II

Compound Description: These compounds are a series of synthetic analogs of Angiotensin II, each with specific modifications at various amino acid positions []. These modifications are designed to investigate the structure-activity relationship of Angiotensin II, determining which structural features are essential for its biological activities, such as its interaction with receptors and its ability to stimulate catecholamine release [].

Relevance: Studying these analogs provides valuable insights into the specific structural requirements for Angiotensin II activity, which can inform the development of more selective and targeted drugs that modulate the RAS downstream of Angiotensin I [].

Tetradecapeptide Renin Substrate

Compound Description: Tetradecapeptide renin substrate is a synthetic peptide that mimics the portion of the natural angiotensinogen molecule cleaved by renin to produce angiotensin I []. This synthetic substrate is commonly used in assays for measuring renin activity.

Relevance: This substrate allows for the direct assessment of renin activity, the rate-limiting step in the production of angiotensin I []. Understanding renin activity is crucial for evaluating the overall activity of the RAS and its contribution to various physiological and pathological conditions.

Rat Plasma Renin Substrate

Compound Description: This refers to the naturally occurring precursor protein in rat plasma that is cleaved by renin to produce Angiotensin I [].

Relevance: Studying the natural substrate helps researchers understand the physiological context of Angiotensin I generation and the factors influencing renin activity in a living organism [].

Bradykinin

Compound Description: Bradykinin is a peptide hormone that acts as a potent vasodilator and is involved in inflammatory responses. It is degraded by angiotensin-converting enzyme (ACE) [, , ].

Relevance: Bradykinin's degradation by ACE creates a regulatory link between the RAS and the Kallikrein-Kinin System (KKS). ACE inhibitors, while increasing Angiotensin I levels, can also lead to bradykinin accumulation, contributing to their vasodilatory and potentially beneficial side effects [, , ].

Source and Classification

Angiotensin I is classified as a peptide hormone and is part of the renin-angiotensin system, which is integral to cardiovascular physiology. It consists of a chain of eight amino acids: aspartic acid, histidine, leucine, phenylalanine, tyrosine, valine, proline, and alanine. The primary source of angiotensin I is the liver, where angiotensinogen is produced. Upon release into circulation, renin cleaves angiotensinogen to form angiotensin I.

Synthesis Analysis

Methods and Technical Details

The synthesis of angiotensin I can be achieved through various methods. The most common approach involves enzymatic cleavage of angiotensinogen by renin. This process can be studied using techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction kinetics and product formation.

  1. Enzymatic Method:
    • Angiotensinogen is incubated with renin under physiological conditions.
    • The reaction typically occurs at 37 degrees Celsius for a specified duration.
    • The formation of angiotensin I can be quantified using HPLC or mass spectrometry.
  2. Chemical Synthesis:
    • Solid-phase peptide synthesis can also be employed to create angiotensin I.
    • This method allows for precise control over the amino acid sequence and modifications.
Molecular Structure Analysis

Structure and Data

The molecular formula for angiotensin I is C^50H^71N^13O^12S. Its structure consists of a linear chain of eight amino acids linked by peptide bonds. The three-dimensional conformation of angiotensin I can be influenced by factors such as pH and temperature.

  • Molecular Weight: Approximately 1046.22 g/mol.
  • Structural Characteristics: Angiotensin I exhibits specific folding patterns due to hydrogen bonding among its amino acids, which are critical for its interaction with receptors in the body.
Chemical Reactions Analysis

Reactions and Technical Details

Angiotensin I undergoes conversion to angiotensin II through the action of angiotensin-converting enzyme (ACE). This reaction is significant in pharmacology, particularly in the development of ACE inhibitors used to treat hypertension.

  1. Conversion Reaction:
    Angiotensin IACEAngiotensin II\text{Angiotensin I}\xrightarrow{\text{ACE}}\text{Angiotensin II}
  2. Inhibition Mechanism:
    • Various compounds have been synthesized to inhibit ACE activity, thereby preventing the conversion of angiotensin I to angiotensin II.
    • Examples include karnamicins and chalcones that exhibit significant inhibitory activity against ACE with IC50 values ranging from 0.24 to 5.81 µM for karnamicins .
Mechanism of Action

Process and Data

The primary mechanism of action for angiotensin I involves its conversion to angiotensin II, which binds to specific receptors (AT1 and AT2) on vascular smooth muscle cells:

  1. Vasoconstriction: Angiotensin II causes blood vessels to constrict, increasing blood pressure.
  2. Aldosterone Secretion: It stimulates adrenal glands to release aldosterone, promoting sodium retention by kidneys.
  3. Thirst Stimulation: Angiotensin II also stimulates thirst centers in the brain, leading to increased fluid intake.

This cascade effect contributes significantly to blood pressure regulation and fluid homeostasis in the body.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Angiotensin I is typically found as a white crystalline powder.
  • Solubility: It is soluble in water and forms stable solutions at physiological pH.
  • Stability: The peptide is sensitive to extreme pH levels and temperature; thus, it requires careful handling during synthesis and storage.
Applications

Scientific Uses

Angiotensin I has several important applications in scientific research and medicine:

  1. Hypertension Research: It serves as a model compound in studies investigating blood pressure regulation mechanisms.
  2. Drug Development: Understanding its role has led to the development of various antihypertensive drugs targeting the renin-angiotensin system.
  3. Biomarker Studies: It may be used as a biomarker for certain cardiovascular diseases or conditions related to fluid imbalance.
Biochemical Synthesis and Precursor Dynamics

Enzymatic Cleavage of Angiotensinogen by Renin

Angiotensin I (Ang I) originates from the specific proteolytic cleavage of its sole precursor, angiotensinogen, a process exclusively catalyzed by the aspartyl protease renin. Angiotensinogen is a circulating glycoprotein (molecular mass: 50-60 kDa) synthesized primarily in hepatocytes and constitutively secreted into the bloodstream, where it reaches concentrations of approximately 200 nM – substantially higher than its angiotensin peptide derivatives [1] [10]. The mature angiotensinogen molecule comprises 452 amino acids (following cleavage of a 33-amino-acid signal peptide) and belongs to the serpin superfamily of proteins, though it lacks protease inhibitory function [10].

Renin, produced and stored in the juxtaglomerular cells of the kidney, cleaves the N-terminal segment of angiotensinogen between residues Leu¹⁰ and Val¹¹ (in humans; species-specific variations exist) to liberate the decapeptide Ang I (sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) [1] [7]. This cleavage event represents the rate-limiting step in the renin-angiotensin system (RAS) cascade [7]. Crucially, the enzymatic reaction exhibits remarkable species specificity due to precise structural compatibility requirements between renin and its substrate [10]. The reaction kinetics are governed by several factors:

  • Substrate Accessibility: The angiotensinogen cleavage site is partially buried within its N-terminal domain. Exposure requires a conformational change potentially regulated by a redox switch involving conserved cysteine residues (Cys¹⁸-Cys¹³⁸ disulfide bond in humans) [1] [10].
  • Renin Release Mechanisms: Renin secretion is exquisitely controlled by four primary stimuli:
  • Renal perfusion pressure (detected by afferent arteriole baroreceptors)
  • Sodium chloride delivery to the macula densa
  • Sympathetic nervous system activation (via β₁-adrenergic receptors)
  • Negative feedback by Ang II and atrial natriuretic peptide (ANP) [7]

Table 1: Key Factors Regulating Renin Secretion and Activity

FactorEffect on Renin Secretion/ActivityPrimary Sensor/Mechanism
Reduced Renal Perfusion↑↑↑Juxtaglomerular cell mechanoreceptors (stretch)
Low Distal Tubular [NaCl]↑↑Macula densa cells
Increased Sympathetic Tone↑↑Juxtaglomerular cell β₁-adrenoceptors
Elevated Angiotensin II↓↓Direct inhibitory feedback (short-loop)
Elevated ANPDirect inhibitory feedback
Prostaglandins (PGE₂, PGI₂)Stimulation of juxtaglomerular cells

The reaction displays Michaelis-Menten kinetics with a dissociation constant (Kₘ) for human renin-human angiotensinogen estimated in the micromolar range (1-2 µM). However, the high plasma concentration of angiotensinogen (~200 nM) means it is not substrate-limited under physiological conditions [1]. Measurement of Ang I generation rates in vitro serves as the basis for the "plasma renin activity" (PRA) assay, a key clinical indicator of RAS activation [1].

Structural Determinants of Angiotensin I Formation in the Renin-Angiotensin System (RAS)

The formation of Ang I is a highly specific biochemical event dictated by precise structural complementarity between renin and angiotensinogen and the unique catalytic mechanism of renin.

  • Angiotensinogen Cleavage Site Motif: The amino acid sequence flanking the Leu¹⁰-Val¹¹ scissile bond is critical. Human angiotensinogen possesses the sequence N-terminal-...Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu Val-Ile-His-...-C-terminal. The P₆ to P₂' residues (Arg-Pro-Phe-His-Leu↓Val-Ile-His; P₁=Leu, P₁'=Val) form essential contacts with renin's active site cleft [4] [10]. Mutations within this region, particularly at P₆ (Arg), P₄ (Ile), P₁ (Leu), and P₁' (Val), drastically reduce cleavage efficiency [10]. The N-terminal aspartate (Asp¹) of Ang I is invariant and crucial for its subsequent recognition and cleavage by Angiotensin-Converting Enzyme (ACE) [4].
  • Renin Active Site Architecture: Renin is a highly specific aspartyl protease with a bilobed structure forming a deep, hydrophobic cleft that accommodates the angiotensinogen cleavage site. Key features include:
  • Two catalytic aspartate residues (Asp³² and Asp²¹⁵ in human renin) that coordinate a water molecule for nucleophilic attack on the scissile bond carbonyl carbon.
  • Extensive substrate-binding subsites (S₆ to S₂') that interact with the corresponding P₆ to P₂' residues of angiotensinogen. The S₁ and S₁' pockets (accommodating Leu and Val, respectively) confer significant specificity [4] [10].
  • A flap region that moves to cover the substrate upon binding, enhancing specificity.
  • Conformational Dynamics: Both renin and angiotensinogen undergo conformational changes during the catalytic cycle. As mentioned, angiotensinogen requires exposure of its cleavage site. Renin also undergoes movement, particularly of the flap, to achieve optimal positioning for catalysis [9] [10]. The glycosylation state of angiotensinogen (glycosylated at Asn¹⁴, Asn¹³⁷, Asn²¹⁷, Asn²⁹⁵ in humans) may subtly influence its conformation and interaction with renin, although its role in Ang I generation kinetics in vivo is not fully defined [1].

Table 2: Key Structural Determinants for Angiotensin I Formation

ComponentStructural FeatureRole in Ang I Formation
AngiotensinogenLeu¹⁰-Val¹¹ Scissile BondSite of renin proteolytic cleavage
P₆-P₂' Residues (Arg³⁴, Pro³⁷, Phe³⁸, His³⁹, Leu⁴⁰, Val⁴¹, Ile⁴², His⁴³)Specific binding to renin subsites; defines substrate specificity
Cys¹⁸-Cys¹³⁸ Disulfide BondPotential regulator of cleavage site accessibility (Redox switch)
ReninCatalytic Aspartate Dyad (Asp³², Asp²¹⁵ in human)Catalytic residues for peptide bond hydrolysis
Substrate Binding Sub-sites (S₆ to S₂')Complementary binding to angiotensinogen P₆-P₂' residues
Flap DomainCovers substrate binding cleft; enhances specificity
InteractionSpecies SpecificityHuman renin cleaves human angiotensinogen most efficiently

Tissue-Specific Synthesis Pathways: Hepatic vs. Extrahepatic Angiotensinogen Processing

While the liver is the primary source of systemic angiotensinogen (contributing >90% of circulating levels), local (tissue-specific) RAS exist where angiotensinogen is synthesized and processed to Ang I independently of the systemic circulation. This results in distinct paracrine and autocrine angiotensin signaling within specific tissues [3] [8].

  • Hepatic Synthesis and Processing:
  • Production: Hepatocytes continuously synthesize and secrete angiotensinogen into the bloodstream under constitutive control. Hepatic angiotensinogen expression is upregulated by glucocorticoids, estrogen, thyroid hormones, and Ang II itself (positive feedback) [8] [10].
  • Processing: Within the liver sinusoids, angiotensinogen encounters circulating renin (of renal origin). Cleavage to form Ang I occurs primarily within the pulmonary circulation (rich in ACE) and renal vasculature, not significantly within the hepatic vasculature itself. Therefore, the liver primarily provides the systemic substrate pool.
  • Liver Disease Impact: Cirrhosis paradoxically leads to elevated circulating angiotensinogen despite global reduction in other hepatic protein synthesis. Activated Hepatic Stellate Cells (aHSCs) contribute significantly to intrahepatic angiotensinogen production during fibrogenesis. Studies in CCl₄-induced rat liver fibrosis models show increased AGT mRNA expression correlating with fibrosis stage (r=0.915, P=0.03) and colocalization of AGT with α-SMA (marker of aHSCs) [3] [8]. This local AGT fuels intrahepatic Ang II production, promoting HSC activation, proliferation, and collagen synthesis via AT1R.
  • Extrahepatic Synthesis and Processing:
  • Adipose Tissue: Adipocytes express angiotensinogen. Expression levels correlate with adiposity and contribute to local RAS activation, potentially influencing adipocyte differentiation, inflammation, and systemic hypertension in obesity. Angiotensinogen expression is higher in visceral compared to subcutaneous fat [8] [23].
  • Kidney: Proximal tubular cells synthesize angiotensinogen. This local production is critical for the intrarenal RAS. Filtered systemic angiotensinogen and locally produced angiotensinogen are processed within the tubular lumen by renin (synthesized by principal cells of the collecting duct) to generate Ang I. This leads to high intrarenal concentrations of Ang peptides independent of plasma levels. Elevated urinary angiotensinogen is a recognized biomarker of intrarenal RAS activation in conditions like diabetic nephropathy and hypertension [1] [8] [10].
  • Brain: Neurons and glial cells express angiotensinogen. The brain RAS is largely independent of the systemic circulation due to the blood-brain barrier. Locally generated Ang I is converted to Ang II (and potentially Ang III/IV) within the brain, influencing central blood pressure regulation, thirst, salt appetite, and sympathetic outflow [8].
  • Heart and Vasculature: Cardiomyocytes, vascular smooth muscle cells, and endothelial cells express angiotensinogen. Local RAS activation contributes to cardiac remodeling (hypertrophy, fibrosis), vascular tone, and endothelial dysfunction in cardiovascular diseases [8].
  • Reproductive Organs: Ovarian granulosa cells and uterine tissues express angiotensinogen. Local RAS plays roles in follicular development, ovulation, and placental function [1]. Sex differences exist, with estrogen influencing angiotensinogen expression levels.
  • Adrenal Glands: Local angiotensinogen processing contributes to the paracrine regulation of aldosterone secretion from the zona glomerulosa [7] [8].

Table 3: Tissue-Specific Angiotensinogen Synthesis and Ang I Processing

Tissue/OrganPrimary Source CellsFunctional Significance of Local Ang I SynthesisKey Regulators
Liver (Hepatic)HepatocytesProvides systemic angiotensinogen substrate poolGlucocorticoids, Estrogen, Thyroid Hormones, Ang II
Liver (Fibrosis)Activated Hepatic Stellate CellsFuels intrahepatic Ang II production → FibrogenesisTGF-β₁, Liver Injury
Kidney (Intrarenal)Proximal Tubule CellsRegulates tubular Na⁺ reabsorption, glomerular hemodynamics, inflammationDietary Na⁺, Renal perfusion pressure, AT1R activity
Adipose TissueAdipocytesInfluences adipogenesis, inflammation; links obesity to hypertensionAdiposity, Insulin Resistance
BrainAstrocytes, NeuronsCentral BP control, thirst, sympathetic tone, hormone releaseOsmolality, Stress, Neurotransmitters
HeartCardiomyocytesCardiac remodeling (hypertrophy, fibrosis), contractilityMechanical Stress, Ischemia, Neurohormones
VasculatureVascular Smooth Muscle, EndotheliumVascular tone, endothelial function, inflammation, remodelingShear Stress, Inflammation, Oxidative Stress
Adrenal GlandAdrenal Cortical Cells?Paracrine regulation of aldosterone secretionPotassium, ACTH (context dependent)
Ovary/UterusGranulosa Cells, Uterine StromaFollicular development, ovulation, placental vascularizationMenstrual Cycle, Estrogen, Progesterone

The processing of locally synthesized angiotensinogen in extrahepatic tissues often involves tissue-specific enzymes beyond renin (e.g., cathepsins, tonin) capable of generating Ang I or Ang II directly, although renin remains the dominant physiological Ang I-forming enzyme from angiotensinogen. The relative contribution of systemic vs. locally synthesized angiotensinogen to tissue Ang I pools varies significantly between organs [8] [10].

Properties

CAS Number

484-42-4

Product Name

Angiotensin I

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C62H89N17O14

Molecular Weight

1296.5 g/mol

InChI

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1

InChI Key

ORWYRWWVDCYOMK-HBZPZAIKSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Angiotensin I, ile(5)-; (Ile5)-Ang I; Angiotensin I 5-isoleucine; 5-Isoleucine-angiotensin I;

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.